1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
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Overview
Description
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with tert-butyl, methyl, and phenylthio groups, along with a nitrobenzoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactionsThe final step involves esterification with 2-methyl-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent-free conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tert-butyl and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents or nucleophiles can be employed under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole ring and a nitrobenzoate ester makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-17(12-9-13-18(14)25(27)28)21(26)29-20-19(30-16-10-7-6-8-11-16)15(2)23-24(20)22(3,4)5/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFCEKWWFRXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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